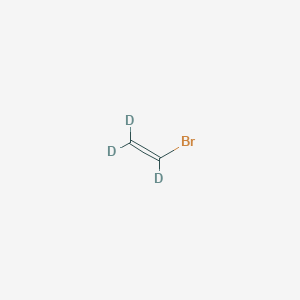

Vinyl-d3 bromide

Description

Significance of Deuterated Compounds in Advanced Chemical Sciences

The use of deuterated reagents has significantly advanced various scientific fields. clearsynth.com In chemical synthesis, these compounds are crucial for creating isotopically labeled molecules, which act as powerful probes to elucidate reaction mechanisms, study metabolic pathways, and investigate drug interactions. clearsynth.com The slightly greater mass of deuterium (B1214612) compared to hydrogen alters vibrational frequencies of chemical bonds, a phenomenon that can be readily detected by techniques like infrared spectroscopy. scielo.org.mx This allows for the tracking of specific atoms throughout a chemical transformation. clearsynth.com

Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for minimizing interference from naturally abundant hydrogen, which enhances the clarity and precision of the resulting spectra. clearsynth.comsynmr.insynmr.in This improved analytical sensitivity provides more accurate structural information about molecules. clearsynth.com Deuteration is also a key strategy in materials science, particularly in the development of optoelectronic organic materials, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to more stable active layer materials. scielo.org.mx

Role of Isotopic Labeling in Reaction Mechanism Elucidation and Kinetic Studies

Isotopic labeling is a powerful technique for unraveling the intricate details of reaction mechanisms. ias.ac.innumberanalytics.comfiveable.me By strategically replacing hydrogen atoms with deuterium in a reactant molecule, chemists can trace the journey of these labeled atoms to their final positions in the product(s). ias.ac.in This mapping provides crucial evidence to support or refute proposed mechanistic pathways. ias.ac.infiveable.me

A key phenomenon exploited in these studies is the kinetic isotope effect (KIE). unam.mx The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. unam.mx Because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. unam.mxportico.org Quantifying this rate difference (kH/kD) provides profound insights into the transition state of a reaction, helping to determine which bonds are broken and formed during this critical phase. ias.ac.innih.gov This has been particularly valuable in understanding a wide range of organic reactions, including electrophilic aromatic substitutions and enzyme-catalyzed transformations. ias.ac.inacs.org

Overview of Vinyl-d3 Bromide as a Specialized Research Reagent

This compound (C₂D₃Br) is a deuterated haloalkene that serves as a specialized reagent in chemical research. guidechem.com It is the isotopically labeled analog of vinyl bromide, where all three hydrogen atoms have been replaced with deuterium. sigmaaldrich.com This compound is typically a colorless gas or liquid at low temperatures and has a boiling point of approximately 16 °C. sigmaaldrich.comisotope.com

As a research chemical, this compound is used in mechanistic studies to probe reactions involving the vinyl group. For example, in a competition experiment, vinyl thianthrenium-d3 was shown to react significantly faster than vinyl bromide in a coupling reaction, providing insights into the reaction mechanism. scientificupdate.com It is also employed in the synthesis of more complex deuterated molecules. The presence of the three deuterium atoms allows researchers to use techniques like NMR spectroscopy and mass spectrometry to track the vinyl fragment through multi-step synthetic sequences. fiveable.me

Below are tables detailing the physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂D₃Br | guidechem.com |

| Molecular Weight | 109.97 g/mol | sigmaaldrich.comisotope.com |

| Appearance | Colorless gas or liquid | guidechem.com |

| Boiling Point | 16 °C at 750 mmHg | sigmaaldrich.comisotope.com |

| Melting Point | -139 °C | sigmaaldrich.comisotope.com |

| Density | 1.56 g/mL at 25 °C | sigmaaldrich.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 4666-78-8 | guidechem.comsigmaaldrich.com |

| InChI | 1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D | sigmaaldrich.com |

| InChIKey | INLLPKCGLOXCIV-FUDHJZNOSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,2,2-trideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLLPKCGLOXCIV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963631 | |

| Record name | Bromo(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-78-8 | |

| Record name | Bromo(~2~H_3_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl-d3 bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation of Vinyl D3 Bromide

General Synthetic Strategies for Deuterated Vinyl Halides

The synthesis of deuterated vinyl halides requires methods that can introduce deuterium (B1214612) atoms into specific positions of the vinyl group with high efficiency. These strategies often begin with a deuterated precursor, which is then converted to the desired vinyl halide.

A common and cost-effective method for generating a key deuterated building block, dideuteroacetylene (C₂D₂), involves the reaction of calcium carbide (CaC₂) with deuterium oxide (D₂O). google.comresearchgate.net This reaction is analogous to the well-known generation of acetylene (B1199291) gas from calcium carbide and water.

The chemical equation for this process is: CaC₂ + 2 D₂O → C₂D₂ + Ca(OD)₂

This in situ generation of dideuteroacetylene provides a highly enriched source of deuterium for subsequent reactions. researchgate.net The resulting deuterated acetylene can then be used as a precursor in various synthetic pathways to produce deuterated vinyl derivatives. researchgate.net For example, dideuteroacetylene can undergo partial reduction with deuterium gas (D₂) in the presence of a suitable catalyst to form tetradeuteroethylene (C₂D₄), which can be further functionalized. google.com This approach is advantageous as it utilizes readily available and inexpensive starting materials. researchgate.net

Achieving high isotopic purity is a primary goal in the synthesis of deuterated compounds. Several approaches are employed to maximize the incorporation of deuterium and minimize the presence of protium (B1232500) (¹H).

Hydrogen Isotope Exchange (HIE): Transition-metal catalysts are widely used to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂ gas. acs.org Iridium-based catalysts, in particular, have shown high efficiency for H/D exchange on vinyl groups. princeton.edu These reactions can directly replace C-H bonds with C-D bonds on a pre-formed vinyl molecule, often with high selectivity. acs.orgprinceton.edu

Use of Deuterated Reagents and Solvents: To prevent isotopic dilution, it is essential to use deuterated reagents and solvents throughout the synthesis. For instance, in reactions involving strong bases, using a deuterated solvent like DMSO-d₆ can help complete the formation of a fully deuterated vinyl fragment. researchgate.net Similarly, using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) ensures the introduction of deuterium instead of hydrogen. nih.gov

Multi-step Synthesis from Enriched Precursors: Building the target molecule from smaller, highly enriched precursors is a reliable strategy. For example, starting with dideuteroacetylene generated from calcium carbide and D₂O ensures that the initial building block has a very high deuterium content, which is then carried through subsequent synthetic steps. researchgate.net

The choice of method depends on the desired substitution pattern, the stability of the substrate under reaction conditions, and the availability of starting materials.

Specific Methodologies for Vinyl-d3 Bromide Synthesis

The direct synthesis of this compound (D₂C=CDBr) involves specific chemical transformations designed to construct the deuterated vinyl bromide structure.

One documented method involves the dehydrohalogenation of a fully deuterated precursor. Trideuterovinyl bromide has been successfully synthesized by treating 1,2-dibromotetradeuteroethane (BrCD₂-CD₂Br) with an alkali. cdnsciencepub.com This elimination reaction removes one deuterium atom and one bromine atom to form the carbon-carbon double bond, yielding the desired product.

For the synthesis of 1,2-dibromotetradeuteroethane from tetradeuteroethylene, reaction conditions must be carefully controlled to ensure efficient addition of bromine across the double bond without side reactions. The optimization of reaction parameters is key.

| Parameter | Condition | Purpose | Reference |

| Precursor | Tetradeuteroethylene (C₂D₄) | Provides the deuterated carbon backbone. | cdnsciencepub.com |

| Reagent | Bromine (Br₂) | Adds across the double bond to form the dibromoethane structure. | cdnsciencepub.com |

| Solvent | Inert solvent (e.g., CCl₄) | Dissolves reactants and facilitates the reaction without participating. | |

| Temperature | Low temperature (e.g., 0 °C) | Controls the rate of reaction and minimizes byproduct formation. | |

| Base (for elimination) | Alkali (e.g., KOH) | Promotes the elimination of DBr to form the vinyl bromide. | cdnsciencepub.com |

| Solvent (for elimination) | Ethanol | A common solvent for base-mediated elimination reactions. | cdnsciencepub.com |

This table is illustrative of typical conditions for such transformations.

Optimizing yield involves ensuring the complete conversion of the starting material and minimizing losses during workup and purification. For the elimination step, the choice of base, solvent, and temperature is critical to favor the desired vinyl product over potential substitution or other side reactions. cdnsciencepub.com

After synthesis, the product must be purified and its chemical and isotopic purity must be rigorously assessed. Vinyl bromide is a low-boiling-point liquid, so purification is often achieved by distillation. orgsyn.org

The assessment of purity involves multiple analytical techniques to confirm the structure and quantify the level of deuterium incorporation.

| Analytical Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues based on mass. | Determines the isotopic enrichment (e.g., atom % D) by analyzing the relative intensities of the mass peaks corresponding to different numbers of deuterium atoms. almacgroup.comnih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR detects the presence of any residual protons, while ²H (Deuterium) NMR confirms the positions of the deuterium labels on the molecule. | Confirms the structural integrity, verifies the specific locations of deuterium atoms, and can provide a relative measure of isotopic purity. rsc.org |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Assesses the chemical purity by separating the desired product from any starting materials, solvents, or byproducts. guidechem.com |

High-resolution mass spectrometry (HR-MS) is particularly powerful as it can resolve the mass differences between isotopologues with high accuracy, providing a reliable calculation of isotopic purity. nih.govresearchgate.net A combination of these methods ensures that the final this compound product meets the required specifications for both chemical identity and isotopic enrichment.

Reactivity and Mechanistic Investigations of Vinyl D3 Bromide

Fundamental Reaction Pathways Involving Vinyl-d3 Bromide

The reactivity of this compound is characterized by two principal pathways: radical-mediated transformations, often initiated by photochemical methods, and organometallic reactions, which are predominantly catalyzed by transition metals like palladium. These pathways allow for the formation of a diverse array of carbon-carbon and carbon-heteroatom bonds.

This compound can serve as a precursor to the highly reactive vinyl-d3 radical. This intermediate is typically generated through photolytic cleavage of the carbon-bromine bond. The vinyl radical is a destabilized radical species with hybridized orbitals in equilibrium between sp2 and sp, contributing to its high reactivity. rsc.org Subsequent transformations of this radical intermediate are a focus of modern synthetic chemistry. rsc.org

A modern, catalyst-free approach to generating vinyl radicals from this compound involves the strategic use of photochemistry in conjunction with halogen bonding. rsc.orgresearchgate.net This method facilitates the cross-coupling between alkenyl halides and thiols under basic conditions. rsc.orgresearchgate.net

The mechanism is initiated by the formation of a halogen-bond complex between the bromine atom of this compound and a Lewis basic species, such as a thiolate anion. researchgate.netorganic-chemistry.org This pre-formation of a halogen-bonding complex is a key step that initiates the photochemical transformation upon irradiation with visible light. researchgate.netorganic-chemistry.org The interaction weakens the C-Br bond, and upon photoexcitation, facilitates a single-electron transfer (SET) process, leading to the homolytic cleavage of the bond and the concomitant generation of a vinyl radical and a sulfur-centered radical. rsc.orgresearchgate.net These two radical species can then couple to form a new carbon-sulfur bond. This methodology is noted for its stereoselectivity, broad functional group tolerance, and scalability. researchgate.netresearchgate.net

Table 1: Examples of Photochemical Halogen-Bonding Assisted C(sp²)-S Bond Formation The following data is representative of the reactivity of vinyl bromides in this type of transformation.

| Entry | Vinyl Bromide Substrate | Thiol Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Bromo-2-phenylethene | 4-Methylbenzenethiol | 1-(2-(p-Tolylthio)vinyl)benzene | 95 |

| 2 | 1-Bromo-2-(4-chlorophenyl)ethene | Benzenethiol | 1-Chloro-4-(2-(phenylthio)vinyl)benzene | 92 |

| 3 | (E)-1-Bromo-2-(naphthalen-2-yl)ethene | 4-Methoxybenzenethiol | 2-(2-((4-Methoxyphenyl)thio)vinyl)naphthalene | 88 |

| 4 | 1-Bromo-2,2-diphenylethene | Cyclohexanethiol | (2-(Cyclohexylthio)ethene-1,1-diyl)dibenzene | 75 |

Photoinduced electron transfer (PET) is a fundamental process for activating this compound. In photoredox catalysis, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer with the vinyl bromide. nih.govacs.org This electron transfer can be either oxidative or reductive. In a reductive quenching cycle, the excited photocatalyst donates an electron to the this compound, forming a radical anion. This intermediate is unstable and rapidly fragments, cleaving the carbon-bromine bond to produce a vinyl radical and a bromide anion. uni-regensburg.de

Alternatively, strong-field ionization using intense laser pulses can also initiate fragmentation. This process can lead to the formation of both ionic and neutral dissociation products. berkeley.edu Ultrafast dissociation of the C-Br bond can occur within femtoseconds following strong-field excitation. berkeley.edu These methods provide powerful tools for initiating radical reactions under mild conditions, avoiding the need for harsh reagents. nih.gov

This compound is an excellent substrate for a variety of palladium-catalyzed organometallic reactions. These transformations are cornerstones of modern organic synthesis for constructing carbon-carbon bonds. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions enable the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds with high efficiency and selectivity. This compound serves as the electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a vinylpalladium(II) species. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.com

Negishi Coupling: This reaction couples this compound with an organozinc reagent. synarchive.comorganic-chemistry.org The mechanism is very similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Palladium catalysts are most common, though nickel catalysts can also be used. wikipedia.org The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The use of commercially available catalysts like Pd(P(t-Bu)₃)₂ has made this a general method for coupling vinyl chlorides and bromides. researchgate.net

Table 2: Comparison of Suzuki-Miyaura and Negishi Couplings for Vinyl Bromides

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid, MIDA boronate) | Organozinc |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium(0) or Nickel(0) complexes |

| Base Requirement | Essential (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not always required |

| Functional Group Tolerance | Good to excellent | Excellent |

| Key Advantage | Stability and commercial availability of boronic acids | High reactivity of organozinc reagents |

The intramolecular Mizoroki-Heck reaction is a powerful method for constructing carbocyclic and heterocyclic ring systems. wikipedia.orgchim.it In this reaction, a molecule containing both a this compound moiety and an alkene undergoes a palladium-catalyzed cyclization. chim.it The general mechanism proceeds via:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.

Migratory Insertion: The tethered alkene inserts into the vinyl-palladium bond, forming a new carbon-carbon bond and creating a cyclic alkylpalladium intermediate. wikipedia.orgillinois.edu

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated, forming a double bond within the newly formed ring and a palladium-hydride species, which subsequently regenerates the Pd(0) catalyst. illinois.edu

A significant advancement in this area is the development of enantioselective variants. By using a chiral palladium catalyst, typically featuring chiral bidentate phosphine (B1218219) ligands like (R)-BINAP, it is possible to control the stereochemistry of the cyclization. chim.it This allows for the creation of tertiary or quaternary stereocenters with high levels of enantioselectivity. wikipedia.orgillinois.edu The reaction can proceed through either a neutral or a cationic pathway, depending on the precursors and additives (such as silver salts), which has important implications for achieving high enantioselectivity. princeton.edu The enantioselective intramolecular Heck reaction has become a vital tool in the synthesis of complex natural products and pharmaceuticals. chim.it

Table 3: Enantioselective Intramolecular Heck Reaction Examples This table illustrates the construction of chiral centers using vinyl halides/triflates as precursors.

| Substrate | Pd Catalyst / Chiral Ligand | Product Ring System | Stereocenter Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Acyclic enone with vinyl triflate tether | Pd(OAc)₂ / (R)-BINAP | Dihydropyranone | Quaternary | 91% |

| N-allyl-N-(2-bromophenyl)amine | Pd(OAc)₂ / (S)-Tol-BINAP | Dihydroquinoline | Tertiary | 95% |

| Acyclic diene with vinyl iodide tether | Pd₂(dba)₃ / (R,R)-TADDOL-phosphoramidite | Cyclopentene | Quaternary | 96% |

Organometallic Reactions

Formation and Reactivity of Vinylmagnesium Bromide (Deuterated Analogs)

Vinylmagnesium bromide, a prominent Grignard reagent, is an organometallic compound with significant applications in organic synthesis, particularly for forming carbon-carbon bonds. guidechem.comcymitquimica.com Its deuterated analog, vinyl-d3 magnesium bromide, is synthesized by reacting this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). orgsyn.org The reaction must be conducted under an inert atmosphere to prevent the highly reactive Grignard reagent from being quenched by moisture or air. guidechem.comorgsyn.org

The resulting organomagnesium compound is a powerful nucleophile and a strong base. cymitquimica.com Its primary utility in synthetic chemistry lies in its reaction with electrophiles. A cornerstone application is the nucleophilic addition to carbonyl compounds, such as aldehydes, ketones, and esters. cymitquimica.comresearchgate.net This reaction, upon aqueous workup, yields the corresponding vinyl-substituted alcohols. The regioselectivity of the addition can be influenced by the substrate; for instance, reactions with certain heteroarylic ketones can lead to a competition between C-alkylation (the typical addition to the carbonyl carbon) and O-alkylation. nih.gov

Beyond carbonyl addition, vinylmagnesium bromide and its deuterated counterparts participate in various coupling reactions, further highlighting their versatility in constructing more complex molecular architectures. cymitquimica.com Due to its high reactivity, the reagent is typically prepared in situ for immediate use in subsequent synthetic steps. guidechem.com

| Process | Description | Reactants | Products | Key Conditions |

|---|---|---|---|---|

| Formation | Synthesis of the Grignard reagent. | Vinyl bromide (or this compound), Magnesium (Mg) | Vinylmagnesium bromide (or Vinyl-d3 magnesium bromide) | Anhydrous ether solvent (e.g., THF), inert atmosphere. orgsyn.org |

| Nucleophilic Addition | Formation of a new C-C bond by attacking a carbonyl carbon. | Vinylmagnesium bromide, Aldehyde/Ketone | Vinyl-substituted alcohol (after hydrolysis). cymitquimica.com | Typically performed at low temperatures. |

| Coupling Reactions | Formation of C-C bonds with various electrophiles. | Vinylmagnesium bromide, Organic halides | Substituted alkenes | Often requires a transition metal catalyst. |

Elimination Reactions

Mechanistic Studies on HBr Elimination from Vinyl Bromide (3-Center and 4-Center Transition States)

The elimination of hydrogen bromide (HBr) from vinyl bromide is a fundamental reaction that can proceed through distinct mechanistic pathways, particularly under photoexcitation conditions. researchgate.net Studies involving UV-photoexcited vinyl bromides have identified a competition between two primary elimination pathways, characterized by three-center (α,α-elimination) and four-center (α,β-elimination) transition states. researchgate.net

The three-center elimination involves the departure of the hydrogen and bromine atoms from the same carbon atom (the α-carbon). This pathway leads directly to the formation of vinylidene, a carbene intermediate. In contrast, the four-center elimination pathway involves the removal of the bromine from the α-carbon and a hydrogen from the adjacent β-carbon, resulting in the direct formation of acetylene (B1199291). researchgate.net Experimental and theoretical studies on methyl-substituted vinyl bromides have shown that the carbene-forming (3-center) pathway can be significantly favored over the alkyne-forming (4-center) pathway, with ratios greater than 5:1 being reported. researchgate.net

The choice of mechanism can be influenced by factors such as the substitution pattern on the vinyl bromide molecule. researchgate.net The elimination reaction is often induced by a strong base in an alcoholic solvent, which favors elimination over substitution. docbrown.infoyoutube.com

Isomerization of Vinylidene to Acetylene

Following its formation via the three-center elimination pathway, the vinylidene carbene intermediate is not stable and undergoes a rapid isomerization to the more thermodynamically stable acetylene. researchgate.net This rearrangement is an exceptionally fast process, occurring on a femtosecond timescale. researchgate.net The isomerization involves a 1,2-hydrogen shift.

The barrier for this tautomerization in the neutral, unsubstituted C2H2 species is small, contributing to the transient nature of free vinylidene. acs.org The presence of a metal atom or coordination to a transition metal complex can significantly alter the energetics of the isomerization. acs.orgresearchgate.net For instance, the barrier for the acetylene-vinylidene isomerization can become negligible when the acetylene moiety becomes an anion and complexes with a sodium cation. researchgate.net In the context of transition metal chemistry, vinylidene complexes are often stable and can even be energetically favored over the isomeric alkyne complexes. acs.org The rearrangement within the coordination sphere of a metal is a crucial step in many catalytic processes involving alkynes. acs.orgacs.org Even when the initial elimination reaction produces vinylidene, the final observed product on a nanosecond timescale is typically highly vibrationally excited acetylene due to this swift isomerization. researchgate.net

Nucleophilic Vinylic Substitution

Nucleophilic substitution at a vinylic (sp2-hybridized) carbon, as found in this compound, is a mechanistically complex and generally challenging transformation compared to substitution at an sp3-hybridized carbon. stackexchange.com The increased s-character of the sp2 orbital leads to a stronger C-Br bond, and the electron density of the double bond can repel the incoming nucleophile. stackexchange.com Consequently, the classic bimolecular nucleophilic substitution (SN2) mechanism, which requires backside attack, is energetically unfavorable due to steric hindrance and the strain it would create in the transition state. stackexchange.com

Despite these hurdles, nucleophilic vinylic substitution (SNV) can occur through several alternative mechanisms:

Addition-Elimination: This pathway involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. Subsequent elimination of the leaving group (bromide) restores the double bond and yields the substitution product. This mechanism is favored by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion.

Elimination-Addition: This mechanism proceeds through an initial elimination of HBr to form an alkyne intermediate (e.g., acetylene-d2 from this compound). A subsequent addition of the nucleophile to the alkyne yields the final product. This pathway requires a strong base.

In-Plane SNV (SNVσ): Theoretical studies suggest that a direct substitution can occur via an "in-plane" attack, where the nucleophile approaches the vinylic carbon within the plane of the molecule. researchgate.net

Radical Chain Mechanism (SRN1): In some cases, particularly under photochemical conditions or with specific reagents, the substitution can proceed through a radical nucleophilic substitution (SRN1) pathway involving vinyl radical intermediates. acs.org

The operative mechanism is highly dependent on the substrate, nucleophile, and reaction conditions. researchgate.netacs.org

Carbenoid Transfer Reactions from Vinyl Sulfoxonium Ylides (Bromination)

Vinyl sulfoxonium ylides have emerged as effective and safer precursors for the generation of vinyl carbenoids in metal-catalyzed reactions. uit.no These carbenoids can then participate in a variety of synthetic transformations. uit.noresearchgate.net An intriguing application involves the iron-catalyzed reaction of vinyl sulfoxonium ylides, which can lead to brominated products.

In a process utilizing iron(II) bromide (FeBr2) as the catalyst, a vinyl carbenoid is generated from the sulfoxonium ylide. uit.no This iron-carbene intermediate is the key reactive species. It can then be attacked by a nucleophile. When FeBr2 is the catalyst, the bromide ion present in the system can act as the nucleophile. uit.no The attack of bromide on the iron-carbene leads to an unstable Fe-alkylBr intermediate. uit.no This intermediate is in equilibrium with the on-cycle iron-carbene and can dissociate to yield an allyl brominated product. uit.no This reaction demonstrates a unique carbenoid transfer where the halogen from the catalyst is incorporated into the final product. uit.noresearchgate.net

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Fe-Carbene Formation | Vinyl sulfoxonium ylide, FeBr2 catalyst. uit.no |

| 2 | Nucleophilic Attack by Bromide | Fe-carbene, Bromide ion (from FeBr2). uit.no |

| 3 | Formation of Intermediate | Unstable Fe-alkylBr intermediate. uit.no |

| 4 | Product Formation | Dissociation of the intermediate to yield the brominated organic product. uit.no |

Ultrafast Molecular Dynamics and Dissociation Processes

The dissociation of vinyl bromide following interaction with a strong laser field is an ultrafast process that can be monitored in real-time using advanced spectroscopic techniques like attosecond transient absorption spectroscopy (ATAS). nih.govaip.orgnih.gov These studies provide profound insights into the coupled electronic and nuclear dynamics that govern chemical bond breaking on sub-femtosecond to femtosecond timescales. nih.govresearchgate.net

When vinyl bromide is exposed to a strong near-infrared (NIR) laser pulse, multiple processes are initiated, including strong-field ionization and the formation of neutral excited states. nih.govaip.org ATAS, by probing the Br M-edge, allows for the simultaneous tracking of both neutral and cationic species. aip.org

A key finding from these investigations is the incredibly rapid dissociation of the carbon-bromine (C-Br) bond. nih.gov In a significant portion of excited cationic molecules (specifically, the D3 state), the C-Br bond ruptures within 100 femtoseconds. nih.govaip.orgnih.gov Analysis of the dissociation trajectories shows that the C-Br bond length, on average, doubles in about 50 fs, indicating a swift and direct dissociation process. nih.gov The dissociation is homolytic, producing a bromine atom and a vinyl radical. nih.gov The appearance of sharp atomic bromine spectral lines at longer time delays (>100 fs) provides clear experimental evidence of this ultrafast molecular fragmentation. nih.gov These advanced experimental and computational approaches are crucial for resolving the complex non-adiabatic dynamics that characterize photochemical reactions in molecules like this compound. nih.govresearchgate.net

| Time Scale | Event | Observation Method |

|---|---|---|

| 0 fs | Interaction with strong NIR laser pulse. | Pump-probe spectroscopy. aip.org |

| ~50 fs | Average doubling of the initial C-Br bond length in dissociative trajectories. nih.gov | Non-adiabatic molecular dynamics simulations. nih.gov |

| < 100 fs | C-Br bond rupture in 50% of analyzed cationic D3 state trajectories. aip.orgnih.govresearchgate.net | Attosecond Transient Absorption Spectroscopy (ATAS) & Simulations. nih.gov |

| > 100 fs | Appearance of sharp atomic Br lines, confirming dissociation. nih.gov | Attosecond Transient Absorption Spectroscopy (ATAS). nih.gov |

Strong-Field-Initiated Dynamics of Vinyl Bromide

The study of vinyl bromide under intense, near-infrared (NIR) laser fields reveals complex molecular dynamics initiated by strong-field ionization. berkeley.eduaip.org This process, where the strong laser field removes an electron from the molecule, can populate multiple cationic states. berkeley.edunih.gov Advanced techniques like attosecond transient absorption spectroscopy (ATAS) are employed to track these ultrafast dynamics with high temporal and spectral resolution. berkeley.edunih.gov

When vinyl bromide is exposed to a few-cycle NIR field, the primary outcome is the population of the first three cationic states, denoted as D1, D2, and D3. nih.govaip.org The interaction with the strong field can also lead to the formation of neutral valence excited-state vinyl bromide through a multiphoton process. berkeley.edu The dynamics within these states vary significantly. The D1 and D2 states primarily exhibit vibrational dynamics, meaning the molecule's atoms oscillate around their equilibrium positions without the molecule breaking apart. nih.govaip.org In contrast, the D3 state is characterized by a rapid dissociation of the molecule. nih.govaip.org

Femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy is another powerful tool used to investigate these dynamics. aip.org By probing the Br (3d) inner-shell electron transitions, researchers can observe the formation of vinyl bromide ions (C₂H₃Br⁺) in their ground (X̃) and first excited (Ã) states, as well as doubly charged ions (C₂H₃Br⁺⁺). nih.govberkeley.edu

C-Br Bond Rupture Mechanisms and Timescales

The dissociation of the carbon-bromine (C-Br) bond is a key process in the strong-field-initiated dynamics of vinyl bromide. This bond rupture is particularly efficient in the D3 cationic state. nih.govaip.org Theoretical simulations and experimental observations show that for trajectories starting in the D3 state, the C-Br bond undergoes an ultrafast dissociation. nih.gov

The timescale for this C-Br bond rupture is remarkably short. In 50% of the analyzed trajectories in the D3 state, the dissociation occurs within 100 femtoseconds (fs). nih.govaip.org Some studies have observed the formation of neutral bromine atoms (Br) on a timescale of 330 ± 150 fs, suggesting that a fraction of vibrationally excited ions in the à state undergo intramolecular vibrational energy redistribution leading to C-Br bond cleavage. nih.gov The dissociation process is homolytic, meaning the C-Br bond breaks in such a way that the bromine atom leaves with one of the bonding electrons, resulting in a vinyl radical and a bromine atom. nih.gov

The dynamics leading to dissociation can be visualized as a significant and rapid increase in the C-Br bond length. On average, the initial C-Br bond length doubles in about 50 fs for dissociative trajectories. nih.gov

Competing Processes in Neutral and Ionized Molecular Species

In the presence of a strong laser field, several competing processes occur in both neutral and ionized vinyl bromide. berkeley.edunih.gov The primary process is strong-field ionization, which populates various cationic states as discussed earlier. berkeley.edu However, multiphoton excitation can also lead to the formation of neutral vinyl bromide in an excited state. berkeley.edu

Once the vinyl bromide cation is formed, it can exist in different electronic states, each with its own dynamics. The lower-lying cationic states, D1 and D2, primarily exhibit vibrational motion and are relatively stable against dissociation. nih.govnih.gov In contrast, the D3 state is highly dissociative, leading to the rapid rupture of the C-Br bond. nih.govaip.org

The formation of doubly charged ions (C₂H₃Br⁺⁺) is another competing channel. aip.orgnih.gov These dications appear to be more stable against dissociation compared to the singly charged ions in the D3 state, likely due to a higher dissociation barrier. nih.gov The stability of the ground state of the singly charged ion (X̃) is attributed to a deeper potential well. nih.gov

The interplay between these different electronic states and dissociation pathways is a hallmark of the complex, non-adiabatic dynamics that govern the fate of vinyl bromide in a strong laser field. The ability to experimentally and theoretically probe these processes provides fundamental insights into the coupled electronic and nuclear motion in molecules on ultrafast timescales. nih.gov

| Cationic State | Primary Dynamics | Dissociation | Timescale |

| D1 | Vibrational | No | N/A |

| D2 | Vibrational | No | N/A |

| D3 | Dissociative | Yes | < 100 fs |

| Ã | Vibrational/Dissociative | Yes (partial) | 330 ± 150 fs |

| X̃ | Vibrational | No | N/A |

| C₂H₃Br⁺⁺ | Vibrational | No | N/A |

Kinetic Isotope Effects Kies in Reactions Involving Vinyl D3 Bromide

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon that arises from differences in the zero-point vibrational energies of chemical bonds. wikipedia.orgopenochem.org A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule retains a minimum amount of vibrational energy, known as the zero-point energy (ZPE). openochem.org

The ZPE of a bond is dependent on its vibrational frequency, which in turn is influenced by the masses of the atoms forming the bond. A bond containing a heavier isotope, such as the carbon-deuterium (C-D) bond in vinyl-d3 bromide, will have a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-protium (C-H) bond. aip.orglibretexts.org

For a reaction to occur, reactant molecules must acquire sufficient energy to reach an activated complex known as the transition state. snnu.edu.cn The energy required to reach this state is the activation energy. Because the C-D bond has a lower ZPE, it sits (B43327) lower on the potential energy diagram and requires more energy to be broken than a C-H bond. libretexts.orglibretexts.org This difference in activation energy between the deuterated and non-deuterated reactants leads to a difference in their reaction rates. The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Organic Reactions

The replacement of hydrogen (¹H) with its isotope deuterium (²H or D) results in the most significant KIEs because it doubles the atomic mass. wikipedia.org This pronounced effect makes deuterium labeling a particularly useful tool for mechanistic investigations. wikipedia.org Deuterium KIEs are broadly classified into primary and secondary effects. nih.gov

A primary deuterium kinetic isotope effect is observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. nih.govnih.gov The magnitude of a primary KIE (kH/kD) is typically significant, often ranging from 6 to 10. wikipedia.org For example, in an E2 elimination reaction where a C-H bond is broken in the rate-limiting step, substituting that hydrogen with deuterium leads to a substantial decrease in the reaction rate. libretexts.org A kH/kD value greater than 1 is termed a "normal" kinetic isotope effect. wikipedia.org

Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally smaller than primary KIEs but provide valuable information about changes in the chemical environment of the isotope between the reactant and the transition state. wikipedia.orgsnnu.edu.cn SKIEs are often associated with changes in hybridization at the carbon atom bearing the isotope. snnu.edu.cn

In vinylic systems, such as those involving this compound, secondary KIEs are particularly insightful for studying reactions that proceed through vinyl cation intermediates. slideshare.netrsc.org The solvolysis of vinyl compounds, where the leaving group departs to form a carbocation on an sp²-hybridized carbon, is a classic example. The magnitude of the β-deuterium isotope effect (where deuterium is on the carbon adjacent to the carbocationic center) can reveal details about the structure and stability of the vinyl cation. rsc.orgacs.org For instance, a large β-deuterium KIE suggests significant hyperconjugation in the transition state, where the C-D bond's electron density helps to stabilize the adjacent empty p-orbital of the vinyl cation. libretexts.orgprinceton.eduutdallas.edu

Research by Stang and Dueber on the solvolysis of vinyl triflates, which are analogous to vinyl bromides, provides concrete data on these effects. They observed significant β-deuterium isotope effects, which they interpreted as evidence for the formation of vinyl cation intermediates. acs.org

| Compound | Solvent/Temp (°C) | kH/kD |

| cis-1,2-dideuterio-1-phenyl-1-propene | TFE / 75 | 1.16 |

| trans-1,2-dideuterio-1-phenyl-1-propene | TFE / 75 | 1.10 |

| cis-3,3,3-trideuterio-1-phenyl-1-propene | TFE / 75 | 0.93 (inverse) |

| trans-3,3,3-trideuterio-1-phenyl-1-propene | TFE / 75 | 0.98 (inverse) |

TFE = 2,2,2-Trifluoroethanol. Data adapted from solvolysis of analogous vinyl triflates. acs.org

The normal KIEs observed for the α- and β-deuterated substrates are consistent with hyperconjugative stabilization of the developing vinyl cation in the transition state. The inverse KIE for the γ-deuterated substrate suggests a change in steric environment or vibrational frequencies not directly involved in stabilization.

Application of KIEs for Reaction Mechanism Elucidation

The measurement of kinetic isotope effects is a powerful diagnostic tool for probing the mechanisms of chemical reactions. openochem.orgyoutube.com

A key application of KIEs is to determine whether a specific bond is broken or formed in the slowest, rate-determining step (RDS) of a multi-step reaction. nih.govacs.org The presence of a significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the RDS. libretexts.org Conversely, the absence of a primary KIE (kH/kD ≈ 1) indicates that C-H bond cleavage occurs in a fast step either before or after the RDS. acs.orgacs.org Secondary KIEs, while smaller, can also confirm that a particular part of the molecule is involved in the RDS through changes in its bonding environment. differencebetween.com

Beyond identifying the RDS, the magnitude of the KIE can provide detailed information about the geometry and electronic structure of the transition state. acs.orgnih.gov The transition state is a fleeting, high-energy species that cannot be directly observed but is critical to understanding reactivity. arxiv.orgtechnologynetworks.com

For primary KIEs, the value is maximized when the hydrogen is symmetrically transferred between the donor and acceptor atoms in the transition state. acs.org A smaller KIE value can suggest a transition state that is either "early" (reactant-like) or "late" (product-like). princeton.edu

In the context of this compound, secondary KIEs are particularly useful for characterizing the transition state leading to a vinyl cation. A large normal β-SKIE would suggest a transition state with significant carbocation character and strong hyperconjugative stabilization. slideshare.net The magnitude of the effect can indicate how developed the positive charge is and how much the adjacent C-D bonds are participating in its stabilization. princeton.edu This allows chemists to build a more precise picture of the reaction's energy landscape and the nature of its highest-energy point. researchgate.net

Spectroscopic and Computational Studies on Vinyl D3 Bromide

Advanced Spectroscopic Techniques for Characterizing Deuterated Vinyl Halides

A variety of sophisticated spectroscopic methods are employed to probe the intricate properties and behaviors of deuterated vinyl halides. These techniques allow for the examination of ultrafast processes, the elucidation of molecular structures, and the identification of reaction products.

Attosecond Transient Absorption Spectroscopy (ATAS) is a cutting-edge technique for tracking extremely fast molecular dynamics with elemental, state, and charge specificity. nih.govnih.govresearchgate.net In studies of vinyl bromide, ATAS has been used to follow the dynamics initiated by a strong near-infrared (NIR) laser field. nih.gov By probing the bromine M-edge, researchers can distinguish between processes occurring in the neutral molecule and its ionized forms. nih.govnih.gov

This method has revealed that the primary result of the strong-field interaction is the population of the first three cationic states (D1, D2, and D3). nih.gov While the D1 and D2 states exhibit only vibrational dynamics, the D3 state is characterized by an incredibly rapid dissociation of the carbon-bromine bond, occurring within 100 femtoseconds for a significant portion of the molecules. nih.govresearchgate.net The experimental data from ATAS shows excellent agreement with high-level multi-reference simulations, solidifying its capability to resolve coupled non-adiabatic electronic and nuclear dynamics with sub-femtosecond resolution. nih.govberkeley.edu The halogen substituent in vinyl halides introduces conical intersections that lead to this efficient and ultrafast photodissociation of the carbon-halogen bond. researchgate.netberkeley.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry. uobasrah.edu.iq In the context of isotopic labeling, techniques like ¹³C-NMR are particularly informative. The ¹³C NMR spectrum of a deuterated solvent, for instance, shows characteristic coupling patterns due to the attached deuterons (e.g., a 1:1:1 triplet for a CD group). blogspot.comoregonstate.edu This C-D coupling provides direct evidence of the location of deuterium (B1214612) atoms within a molecule.

In studies involving vinyl-d3 bromide, NMR is crucial for confirming the position of the deuterium labels. Furthermore, advanced NMR techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to enhance the signals of less sensitive nuclei like ¹³C. slideshare.net This method transfers the high polarization of protons (or in this case, potentially deuterons) to the carbon nuclei, significantly improving the signal-to-noise ratio and enabling more detailed structural analysis. acs.org Such techniques are vital for verifying the isotopic purity and the specific labeling pattern of synthesized deuterated compounds.

Time-Resolved Fourier Transform Infrared (FTIR) Emission Spectroscopy is a powerful method for studying the products of photochemical reactions, such as the photolysis of vinyl bromide at 193 nm. rsc.orgpsu.eduresearchgate.netaip.org This technique allows for the identification of nascent photoproducts and the characterization of their vibrational and rotational energy distributions. rsc.orgpsu.eduaip.org

Upon photolysis, vinyl bromide can undergo elimination to form hydrogen bromide (HBr) and vinylidene, which then isomerizes to acetylene (B1199291). researchgate.netaip.org Time-resolved FTIR studies have measured the internal energy of the HBr and acetylene fragments, providing insights into the reaction mechanism. researchgate.netaip.org The observed vibrational energy distribution in HBr supports a three-centered elimination mechanism. researchgate.netaip.org Additionally, the formation of secondary products like butadiene from the reaction of the vinyl radical with the parent vinyl bromide molecule has been identified. rsc.orgpsu.edu Isotope substitution experiments using deuterated precursors like this compound are used to confirm the assignment of vibrational modes of the resulting vinyl-d3 radical. researchgate.netosti.gov

| Vibrational State (v) | Population |

|---|---|

| 1 | 0.32 ± 0.03 |

| 2 | 0.24 ± 0.02 |

| 3 | 0.21 ± 0.03 |

| 4 | 0.09 ± 0.01 |

| 5 | 0.07 ± 0.01 |

| 6 | 0.04 ± 0.01 |

| 7 | 0.03 ± 0.01 |

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and isotopic composition of compounds. For isotopically labeled molecules like this compound, mass spectrometry is essential for verifying its isotopic purity. ckisotopes.comotsuka.co.jpsigmaaldrich.com Suppliers of this compound often specify an isotopic purity of around 98 atom % D, which is confirmed by mass spectrometric analysis. sigmaaldrich.com

Beyond purity analysis, mass spectrometry is used to identify the products of reactions involving vinyl bromide. In solvolysis reactions of related vinyl systems, mass spectrometry has been used to analyze the distribution of isotopomeric products, providing data that complements results from ¹³C NMR and radiolabeling studies. cdnsciencepub.com The use of chemical ionization techniques can minimize fragmentation, simplifying the mass spectra and allowing for a clearer determination of the product distribution. cdnsciencepub.com

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides a powerful complement to experimental studies, offering detailed insights into molecular structures, reaction mechanisms, and energetics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nepjol.infonepjol.infowhiterose.ac.uk DFT calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of vinyl bromide. nepjol.infoijpsr.com These calculations provide optimized geometries (bond lengths and angles) that are in good agreement with experimental values. nepjol.info

DFT is also instrumental in elucidating reaction mechanisms. For instance, in the palladium-catalyzed methylcyclopropanation of norbornenes with vinyl bromides, DFT calculations have mapped out the entire reaction pathway, including oxidative addition, insertion, and elimination steps. frontiersin.org These calculations identified the rate-limiting step and provided the free energy barriers for each elementary step. frontiersin.org Furthermore, DFT has been used to study the degradation of vinyl bromide, predicting the major products and reaction rate constants. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from DFT can be used to understand the molecule's reactivity and electronic transitions. nepjol.infoijpsr.comijpsr.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Vinyl fluoride | -6.99 | 0.69 | 7.68 |

| Vinyl chloride | -7.05 | 0.054 | 7.10 |

| Vinyl bromide | -6.93 | -0.38 | 6.55 |

Non-Adiabatic Molecular Dynamics (NAMD) Simulations (e.g., SHARC program)

Non-adiabatic molecular dynamics (NAMD) simulations are a crucial tool for understanding the complex photochemistry and photophysics of molecules like this compound, where multiple electronic states are closely spaced and can interact. These simulations model the motion of atomic nuclei on multiple potential energy surfaces simultaneously, allowing for transitions (or "hops") between them. The Surface Hopping including Arbitrary Couplings (SHARC) program is a prominent software package used for such simulations. aip.orgsharc-md.org

In studies of the closely related vinyl bromide, NAMD simulations using the SHARC program have been employed to unravel the ultrafast dynamics following strong-field ionization. aip.orgescholarship.org These simulations provide a detailed picture of the competing processes in both neutral and ionized molecules.

A typical simulation setup involves several key steps:

Initial Conditions : A set of initial geometries and velocities is generated, often based on a Wigner distribution, to represent the quantum state of the molecule before excitation (e.g., the ground state at 0 K). aip.orgescholarship.org

On-the-Fly Calculations : As the simulation propagates the nuclear motion, the necessary electronic structure information—energies, gradients, and non-adiabatic couplings—is calculated "on-the-fly." This is often done using multi-reference methods like the complete active space self-consistent field (CASSCF) level of theory, interfaced with the SHARC program. aip.org

Surface Hopping Algorithm : The probability of transitioning between different electronic states is handled by algorithms like Tully's fewest switches trajectory surface hopping (TSH). aip.org The nuclear motion itself is propagated using standard algorithms like the Velocity-Verlet algorithm. aip.org

Research findings from NAMD simulations on vinyl bromide have provided significant insights. For instance, following strong-field ionization, the dynamics are primarily dictated by the population of the first three cationic states (D1, D2, and D3). aip.orgescholarship.org While the first two states predominantly exhibit vibrational dynamics, the D3 state is characterized by an exceptionally fast dissociation of the C-Br bond. aip.orgescholarship.org Simulations have shown that in 50% of the analyzed trajectories, this bond rupture occurs within 100 femtoseconds (fs). aip.orgescholarship.org The combination of these simulated dynamics allows for the calculation of time-resolved spectra, which show excellent agreement with experimental results from techniques like attosecond transient absorption spectroscopy (ATAS). aip.org

Table 1: Example Parameters for NAMD Simulation of Vinyl Bromide using SHARC This table is representative of typical parameters used in studies such as those cited.

| Parameter | Value/Method | Description | Reference |

| Program | SHARC (Surface Hopping including Arbitrary Couplings) | Software package for non-adiabatic molecular dynamics. | aip.orgsharc-md.org |

| Initial Conditions | 400 trajectories from a Wigner distribution (0 K) | Samples the initial quantum uncertainty in position and momentum. | aip.orgescholarship.org |

| Electronic Structure | SA5-CASSCF (State-Averaged Complete Active Space Self-Consistent Field) | Level of theory for on-the-fly calculation of energies and couplings. | aip.org |

| Hopping Algorithm | Tully's Fewest Switches Surface Hopping (FSSH) | Algorithm to decide when to switch between electronic potential energy surfaces. | aip.org |

| Integration Timestep | 0.5 fs | The time step for propagating the nuclear motion. | aip.org |

| Simulation Time | 100 fs | Total duration of the dynamics simulation. | aip.orgnih.gov |

| Key Finding | C-Br bond dissociation on D3 cationic state | An ultrafast dissociation pathway was identified. | aip.orgescholarship.org |

Computational Modeling of Halogen-Bonding Interactions and Reaction Energy Profiles

Computational chemistry provides powerful methods to model intermolecular interactions and map the energetic pathways of chemical reactions involving this compound.

Halogen-Bonding Interactions

A halogen bond (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species (an XB donor) and interacts with a nucleophilic region (an XB acceptor), such as a lone pair on another atom. acs.orgwiley-vch.de This seemingly counter-intuitive interaction, given the general electronegativity of halogens, is explained by the concept of the "σ-hole." acs.orgwiley-vch.de Computational studies show that the electron density on a covalently bonded halogen atom is anisotropically distributed. acs.org This creates a region of positive electrostatic potential (the σ-hole) on the halogen atom, located along the axis of the covalent bond, which can then interact favorably with a Lewis base. wiley-vch.denih.gov

The strength and directionality of these bonds can be accurately modeled using quantum chemical calculations. Density Functional Theory (DFT) is a commonly used method for this purpose. nih.govijpsr.com For example, calculations on vinyl halides (including vinyl fluoride, vinyl chloride, and vinyl bromide) using the B3LYP functional have been performed to examine their structure and stability. ijpsr.com Such studies reveal that vinyl bromide is the "softest" (least stable) of the three, which has implications for its reactivity and interaction strength. ijpsr.com To accurately capture the nature of halogen bonds, which have a significant dispersion component, dispersion-corrected DFT functionals (e.g., B3LYP-D3, ωB97X-D) are often required. nih.govnih.gov

Table 2: Key Concepts in Computational Modeling of Halogen Bonds

| Concept | Description | Relevance to this compound | Reference |

| Halogen Bond (XB) | A non-covalent interaction R-X···Y, where X is a halogen acting as an electrophile. | The bromine atom in this compound can act as an XB donor. | acs.orgwiley-vch.de |

| σ-hole | A region of positive electrostatic potential on the halogen atom, opposite the covalent bond. | Explains the electrophilic nature of the bromine atom in XB interactions. | acs.orgnih.gov |

| DFT Calculations | Quantum mechanical modeling method to compute the electronic structure of molecules. | Used to calculate the geometry, interaction energies, and electronic properties of halogen-bonded complexes involving this compound. | ijpsr.comnih.gov |

| Dispersion Correction | An addition to DFT functionals (e.g., -D3) to better account for van der Waals forces. | Crucial for accurately modeling the energies of non-covalent halogen bonds. | nih.govnih.gov |

Reaction Energy Profiles

A reaction energy profile is a diagram that plots the change in potential energy as reactants are converted into products. chemguide.co.uk These profiles are essential for understanding reaction mechanisms, identifying transition states and intermediates, and predicting reaction rates. Computational methods, particularly DFT, are widely used to calculate these profiles. frontiersin.org

The process of calculating a reaction energy profile involves:

Structure Optimization : Finding the minimum energy geometries for all reactants, intermediates, and products.

Transition State Searching : Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculations : Verifying that reactants, intermediates, and products are true minima (all real vibrational frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy and thermal corrections to the energy.

By mapping these stationary points, a complete energy profile can be constructed, offering a detailed theoretical understanding of the reaction's feasibility and mechanism. chemguide.co.ukresearchgate.net

Applications of Vinyl D3 Bromide in Advanced Chemical Research

Applications in Medicinal Chemistry and Drug Discovery

The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, has gained considerable traction in pharmaceutical research. This is due to the kinetic isotope effect, where the substitution of a hydrogen atom with a heavier deuterium atom can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds. This can lead to improved pharmacokinetic profiles and a better understanding of drug metabolism. Vinyl-d3 bromide serves as a key reagent for introducing a deuterated vinyl group into molecules of medicinal interest.

Synthesis of Deuterated Pharmacophores and Drug Candidates

This compound is a valuable precursor for the synthesis of deuterated pharmacophores, which are the essential molecular features responsible for a drug's biological activity. By incorporating a deuterated vinyl group, medicinal chemists can fine-tune the metabolic stability of a drug candidate at a specific site. This can lead to a more favorable pharmacokinetic profile, including reduced clearance and an extended half-life, potentially allowing for lower or less frequent dosing.

While specific examples of blockbuster drugs synthesized directly from this compound are not extensively documented in publicly available literature, the principles of its application are well-established. The introduction of a deuterated vinyl moiety can be achieved through various cross-coupling reactions, where this compound is coupled with a suitable drug scaffold. This approach allows for the targeted modification of a lead compound to enhance its drug-like properties.

Preparation of Internal Standards for Analytical Mass Spectrometry

One of the most significant applications of this compound in medicinal chemistry is in the preparation of deuterated internal standards for use in analytical mass spectrometry. nih.gov Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte of interest. clearsynth.comresearchgate.net This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for any variability in the analytical process. clearsynth.com

A notable example is the synthesis of deuterium-labeled Vitamin D metabolites, which are crucial biomarkers for various health conditions. nih.gov In the synthesis of these internal standards, a deuterated A-ring synthon can be coupled with a CD-ring moiety that contains a bromoolefin. nih.gov While the specific use of this compound as the starting material for the deuterated vinyl group is not explicitly detailed, its role as a precursor to such deuterated building blocks is highly plausible. The resulting deuterated Vitamin D metabolites serve as highly accurate internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabling the precise quantification of their non-deuterated counterparts in biological samples like human serum. nih.govnih.gov

The use of such deuterated standards is critical for clinical diagnostics and pharmacokinetic studies where accurate concentration measurements are paramount. The following table summarizes the key properties of an ideal internal standard for mass spectrometry.

| Property | Description | Importance |

| Isotopic Labeling | Contains stable isotopes (e.g., D, ¹³C, ¹⁵N) | Allows for mass differentiation from the analyte while maintaining similar chemical behavior. |

| Chemical Similarity | Structurally identical or very similar to the analyte | Ensures co-elution in chromatography and similar ionization efficiency. |

| Purity | High isotopic and chemical purity | Prevents interference with the analyte signal and ensures accurate quantification. |

| Stability | Stable under storage and analytical conditions | Guarantees consistent performance over time. |

Evaluation of Deuteration Impact on Pharmacokinetics (e.g., ADME Properties)

This compound can be a valuable tool for investigating the impact of deuteration on the pharmacokinetic properties of a drug, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.comresearchgate.net By selectively introducing a deuterated vinyl group into a drug molecule, researchers can study how this modification affects its metabolic fate.

The primary mechanism through which deuteration influences ADME is the kinetic isotope effect. Many drug-metabolizing enzymes, particularly the cytochrome P450 family, catalyze oxidation reactions that involve the cleavage of a C-H bond. Replacing this hydrogen with a deuterium atom can significantly slow down the rate of this metabolic reaction. This can lead to:

Reduced Metabolic Clearance: A slower rate of metabolism results in the drug remaining in the body for a longer period.

Increased Half-Life: The time it takes for the drug concentration in the body to reduce by half is extended.

Enhanced Bioavailability: For orally administered drugs, a reduction in first-pass metabolism can lead to a greater proportion of the active drug reaching systemic circulation.

Applications in Complex Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a versatile building block in complex organic synthesis, enabling the construction of intricate molecular architectures with high precision. Its ability to participate in a wide range of stereoselective and enantioselective reactions makes it a valuable tool for the synthesis of natural products and other challenging targets.

Precursor for C-C and C-S Bond Forming Reactions

This compound is a versatile precursor for a variety of carbon-carbon (C-C) and carbon-sulfur (C-S) bond-forming reactions, which are fundamental transformations in organic synthesis.

C-C Bond Forming Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and vinyl bromides are excellent substrates for these transformations. mdpi.comnih.govunc.educore.ac.uk Two of the most widely used reactions are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide, including vinyl bromides. libretexts.orgwikipedia.orgyonedalabs.comorganic-chemistry.org The reaction is catalyzed by a palladium complex and is known for its high tolerance of functional groups and its stereospecificity, proceeding with retention of the double bond geometry. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orgucsb.edulibretexts.org Vinyl bromides are reactive partners in this coupling, leading to the formation of conjugated enynes, which are important structural motifs in many natural products and functional materials. wikipedia.orglibretexts.org The reactivity of vinyl halides in the Sonogashira reaction generally follows the trend: I > OTf > Br > Cl. wikipedia.orgnrochemistry.com

The following table provides a general comparison of these two important cross-coupling reactions.

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoborane | Aryl/Vinyl Halide | Palladium | High functional group tolerance, stereospecific. |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper | Forms conjugated enynes, mild reaction conditions. |

C-S Bond Forming Reactions:

This compound can also be utilized in the formation of carbon-sulfur bonds to synthesize vinyl sulfides. These compounds are valuable intermediates in organic synthesis and are present in some biologically active molecules. One approach involves the photochemical, catalyst-free cross-coupling of vinyl bromides with thiols. nih.gov This reaction is proposed to proceed through the formation of a halogen-bonding complex between the vinyl bromide and a thiolate anion, which upon photoirradiation, generates vinyl and sulfur-centered radicals that combine to form the vinyl sulfide product. nih.gov This method offers a sustainable and mild route for the stereoselective synthesis of vinyl sulfides. Other methods for the synthesis of vinyl sulfides from vinyl halides often employ transition metal catalysts. researchgate.netresearchgate.netnih.gov

Other Research

This compound (bromoethene-d3) is a deuterated isotopologue of vinyl bromide, a significant commodity chemical. The substitution of protium (B1232500) (¹H) with deuterium (²H) atoms imparts unique physicochemical properties to the molecule without altering its fundamental chemical reactivity. This isotopic labeling makes this compound a valuable tool in a variety of specialized research applications, from materials science to environmental analysis and synthetic chemistry.

Studies on Deuterated Polymeric Materials

The synthesis of deuterated polymers is crucial for investigating the structure, dynamics, and properties of polymeric materials. sine2020.euresolvemass.caeuropa.eu These specialized polymers are primarily studied using neutron scattering techniques, where the significant difference in neutron scattering length between hydrogen and deuterium atoms allows for "contrast variation." sine2020.eueuropa.eu This technique enables researchers to selectively highlight and visualize different parts of a polymer chain or components in a polymer blend, providing insights that are unattainable with other methods. sine2020.eu

This compound serves as a deuterated monomer for the synthesis of poly(this compound). The polymerization of vinyl monomers can be achieved through various methods, including free-radical polymerization. nih.gov By incorporating this compound, either as a homopolymer or as a copolymer with other non-deuterated monomers, researchers can create polymers with selectively labeled segments.

Key Research Applications:

Neutron Scattering: In small-angle neutron scattering (SANS), poly(this compound) can be blended with its non-deuterated counterpart, poly(vinyl bromide). The contrast allows for the precise determination of chain dimensions, conformation, and the thermodynamics of polymer blending.

Polymer Dynamics: Techniques like neutron spin echo (NSE) can probe the segmental motion and diffusion of polymer chains. Using selectively deuterated polymers synthesized from this compound allows for the detailed study of chain dynamics in melts, solutions, and composites.

Surface and Interface Studies: Neutron reflectometry uses deuterated polymers to study the structure of thin polymer films and the behavior of polymer chains at interfaces, which is critical for applications in coatings, adhesives, and nanotechnology. resolvemass.ca

The synthesis of such deuterated polymers typically involves the polymerization of the corresponding deuterated monomer, as direct hydrogen-deuterium exchange on a pre-formed polymer is often inefficient. sine2020.eueuropa.eu Therefore, the availability of high-purity this compound is a critical prerequisite for these advanced material studies.

Use in Environmental Analysis and Fate Studies as a Labeled Compound

In environmental chemistry, accurate quantification of volatile organic compounds (VOCs) like vinyl bromide is essential for monitoring pollution and assessing risks. Isotopic labeling is a cornerstone technique for achieving high accuracy and precision in these analytical measurements. wikipedia.org Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to a sample before processing. researchgate.net Because this compound has nearly identical properties (e.g., volatility, solubility, chromatographic retention time) to vinyl bromide, it experiences the same losses during sample preparation, extraction, and injection. researchgate.netwikipedia.org However, due to its higher mass (three additional neutrons), it is easily distinguished from the non-deuterated analyte by the mass spectrometer.

Advantages of this compound as an Internal Standard:

Improved Accuracy: It compensates for variations in sample extraction efficiency and instrumental response, correcting for matrix effects that can suppress or enhance the analyte signal. researchgate.net

Enhanced Precision: By normalizing the analyte's signal to the internal standard's signal, random errors introduced during sample workup are minimized.

Reliable Quantification: It provides a robust method for quantifying low levels of vinyl bromide in complex environmental matrices such as water, soil, and air.

Furthermore, this compound can be used as an isotopic tracer in environmental fate studies. By introducing a known amount of the labeled compound into a controlled environment (e.g., a soil microcosm), researchers can track its transport, degradation pathways, and transformation products without interference from pre-existing, non-labeled vinyl bromide. This allows for precise measurements of degradation rates and the identification of metabolic pathways.

Electrochemical Reduction for Vinyl Radical Cyclization and Carbon Dioxide Fixation

Electrochemical methods offer a powerful and environmentally benign alternative to chemical reagents for initiating redox reactions. chinesechemsoc.orgxmu.edu.cn The electrochemical reduction of vinyl halides, including vinyl bromide, is an effective method for generating highly reactive vinyl radical intermediates. nih.govresearchgate.net This process involves the transfer of an electron from a cathode to the vinyl bromide molecule, leading to the cleavage of the carbon-bromine bond.

When this compound is used, this reaction produces a deuterated vinyl radical. These radicals can participate in a variety of subsequent chemical transformations, two of which are particularly significant in synthetic chemistry:

Vinyl Radical Cyclization: If the molecule containing the vinyl radical also possesses an appropriately positioned alkene or alkyne, the radical can undergo an intramolecular addition reaction. This cyclization is a powerful method for constructing five- or six-membered rings, which are common structural motifs in natural products and pharmaceuticals. The use of this compound allows for the synthesis of specifically deuterated cyclic compounds, which can be used to study the mechanisms of these cyclization reactions.

Carbon Dioxide Fixation: Vinyl radicals can be trapped by carbon dioxide (CO₂), a renewable C1 feedstock, to form carboxylic acids. nih.govorganic-chemistry.orgnih.gov This reaction, known as carboxylation, typically requires a transition metal catalyst (e.g., nickel or cobalt) to proceed efficiently under mild conditions. nih.govnih.gov The electrochemical generation of the vinyl-d3 radical followed by catalytic carboxylation provides a route to deuterated α,β-unsaturated carboxylic acids. This transformation is of interest for converting waste CO₂ into valuable chemicals and for synthesizing labeled molecules for mechanistic and metabolic studies.

Table of Research Findings on Electrochemical Reduction of Vinyl Halides

| Vinyl Halide Substrate | Electrochemical Method | Key Findings | Application | Reference |

| Various Vinyl Halides | Indirect Reduction | Selective reduction of vinyl iodides over vinyl bromides; provides better yields than tin reagents. | Synthesis of Inositol | nih.gov |

| Aryl and Vinyl Chlorides | Nickel-Catalyzed Reduction | Carboxylation with CO₂ at 1 atm; proceeds at room temperature. | Carboxylic Acid Synthesis | nih.govorganic-chemistry.org |

| Aryl and Vinyl Chlorides | Cobalt-Catalyzed Reduction | Carboxylation with CO₂ under mild conditions with broad substrate scope. | Carboxylic Acid Synthesis | nih.gov |